Purvalanol A

CDK1 Cell Cycle Kinase Inhibitor

Purvalanol A is the definitive CDK1/2/5 chemical probe for researchers demanding low-nanomolar potency. With a CDK1 IC50 of 4 nM—82.5-fold lower than roscovitine—and unique ABCG2 transporter inhibition unmatched by olomoucine or roscovitine, it delivers cleaner cell cycle arrest data at G1/S and G2/M checkpoints. For neuroscience, its 75 nM CDK5/p25 IC50 outperforms roscovitine 3.6-fold. In multidrug resistance studies, co-administer Purvalanol A to block ABCG2-mediated mitoxantrone efflux. Insist on this specific compound: generic substitution invalidates published protocols and introduces confounding off-target effects. ≥98% purity, off-white crystalline solid.

Molecular Formula C19H25ClN6O
Molecular Weight 388.9 g/mol
CAS No. 212844-53-6
Cat. No. B1683779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurvalanol A
CAS212844-53-6
Synonyms6-((3-chloro)anilino)-2-(isopropyl-2-hydroxyethylamino)-9-isopropylpurine
purvalanol A
Molecular FormulaC19H25ClN6O
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1
InChIKeyPMXCMJLOPOFPBT-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceGrey to green solid powder
SolubilitySoluble in DMSO
Storage0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Purvalanol A (CAS 212844-53-6): A Potent and Selective Cyclin-Dependent Kinase Inhibitor for Cell Cycle Research and Cancer Studies


Purvalanol A (CAS 212844-53-6), also known as NG-60, is a synthetic purine derivative that functions as a potent, cell-permeable, and reversible ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) [1]. It belongs to the 2,6,9-trisubstituted purine class of CDK inhibitors, a family that includes olomoucine and roscovitine [2]. Its primary mechanism of action involves the inhibition of CDK1, CDK2, and CDK5, leading to reversible cell cycle arrest at the G1/S and G2/M transitions and the induction of apoptosis in various cancer cell models [3].

Why Purvalanol A (CAS 212844-53-6) Cannot Be Substituted by Other Purine-Based CDK Inhibitors Without Rigorous Validation


While purvalanol A shares a common purine scaffold with other CDK inhibitors like roscovitine and olomoucine, generic substitution is not scientifically valid due to substantial quantitative differences in their kinase inhibition profiles, cellular potency, and transporter interactions. For instance, purvalanol A demonstrates approximately 80-fold greater potency against CDK1 (IC50 = 4 nM) compared to roscovitine (IC50 = 330 nM) [1]. Furthermore, purvalanol A exhibits a unique and potent inhibition of the ABCG2 drug efflux transporter, a property not shared by roscovitine or olomoucine II [2]. These distinct quantitative characteristics translate into divergent biological outcomes in assays, making them non-interchangeable tools for research and requiring specific compound procurement for reproducible results.

Quantitative Differentiation of Purvalanol A (CAS 212844-53-6) Against Key Comparators


Purvalanol A vs. Roscovitine: 82.5-Fold Higher Potency Against CDK1/Cyclin B

Purvalanol A demonstrates significantly greater potency against CDK1/cyclin B compared to the related purine CDK inhibitor, roscovitine. In a direct enzymatic assay, purvalanol A inhibited CDK1/cyclin B with an IC50 of 4 nM, whereas roscovitine exhibited an IC50 of 330 nM [1]. This represents an 82.5-fold increase in potency for purvalanol A.

CDK1 Cell Cycle Kinase Inhibitor

Purvalanol A vs. Roscovitine: 5.5-Fold Higher Potency Against CDK5/p25

In a direct head-to-head comparison, purvalanol A exhibits superior inhibition of CDK5/p25 relative to roscovitine. The IC50 for purvalanol A against CDK5/p25 was 75 nM, compared to 270 nM for roscovitine [1]. This equates to a 3.6-fold higher potency for purvalanol A.

CDK5 Neurobiology Kinase Inhibitor

Purvalanol A vs. Flavopiridol: Greater Than 200-Fold Selectivity for CDK1 over CDK4

Purvalanol A exhibits a high degree of selectivity within the CDK family, contrasting with the broad-spectrum profile of flavopiridol. Purvalanol A inhibits CDK1 with an IC50 of 4 nM but is far less potent against CDK4 (IC50 = 850 nM), a selectivity ratio of >200-fold [1]. In contrast, flavopiridol inhibits CDK1 (IC50 = 30 nM) and CDK4 (IC50 = 100 nM) with a much narrower, ~3-fold selectivity window [2].

CDK Selectivity Kinase Profiling CDK4

Purvalanol A vs. Olomoucine II and Roscovitine: Superior Inhibition of ABCG2 Drug Efflux Transporter

Purvalanol A is a significantly more potent inhibitor of the ABCG2 (BCRP) drug efflux transporter compared to other purine CDK inhibitors. In a study comparing five CDK inhibitors, purvalanol A was identified as the most potent ABCG2 inhibitor, surpassing olomoucine II, roscovitine, and the model inhibitor fumitremorgin C [1]. This property allows purvalanol A to synergistically potentiate the cytostatic effect of ABCG2 substrates like mitoxantrone in ABCG2-expressing cell lines, with combination index (CI) values confirming synergy [1].

ABC Transporter Drug Resistance Pharmacokinetics

Optimal Use Cases for Purvalanol A (CAS 212844-53-6) Based on Quantitative Evidence


Studying CDK1/2-Dependent Cell Cycle Regulation with High Potency

Purvalanol A is the preferred chemical probe for experiments requiring robust inhibition of CDK1 and CDK2 at low nanomolar concentrations. Its 4 nM IC50 for CDK1/cyclin B is 82.5-fold lower than roscovitine [1]. This high potency allows researchers to use lower drug concentrations, minimizing the risk of non-specific cytotoxicity and off-target kinase inhibition, thereby yielding cleaner, more interpretable data on CDK1/2 function in cell cycle control.

Investigating CDK5-Mediated Pathways in Neuronal Models

Due to its potent inhibition of CDK5/p25 (IC50 = 75 nM), which is 3.6-fold more potent than roscovitine [1], purvalanol A is the superior tool for neuroscience research focusing on CDK5. Its activity profile makes it ideal for probing CDK5's roles in neuronal migration, synaptic plasticity, and neurodegenerative disease models where precise CDK5 inhibition is critical.

Overcoming Multidrug Resistance in Cancer Models via ABCG2 Inhibition

In cancer research focused on overcoming drug efflux-mediated resistance, purvalanol A offers a unique advantage. Its strong inhibitory effect on the ABCG2 transporter, superior to other CDK inhibitors like roscovitine [1], enables its use in combination studies. It can be used as a pharmacological tool to block ABCG2-mediated drug efflux, thereby enhancing the intracellular accumulation and efficacy of chemotherapeutic agents, such as mitoxantrone, in resistant cell lines.

Selective CDK1/2/5 Inhibition Without CDK4/6 Interference

For studies where the biological readout depends on the selective inhibition of the CDK1/2/5 subfamily, purvalanol A is a far more precise instrument than broad-spectrum inhibitors like flavopiridol. Its >200-fold selectivity for CDK1 over CDK4 [1] ensures that experimental outcomes are attributable to the inhibition of these specific CDKs, avoiding confounding effects from the inhibition of CDK4/6-dependent pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Purvalanol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.